molecular formula C14H16N2O2S2 B2562276 (E)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-phenylethenesulfonamide CAS No. 1312003-50-1

(E)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-phenylethenesulfonamide

Cat. No.: B2562276
CAS No.: 1312003-50-1
M. Wt: 308.41
InChI Key: BIVJVYLKRQNUFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C14H16N2O2S2 and its molecular weight is 308.41. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Application

  • Sulfonamide-Substituted Zinc Phthalocyanines : A study synthesized and characterized new sulfonamide-substituted zinc(II) phthalocyanines with potential for photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and are considered promising Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Anti-HCV Agents

  • Celecoxib Derivatives : Novel celecoxib derivatives, incorporating sulfonamide groups, were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. These derivatives have shown potential therapeutic applications, with one compound demonstrating significant anticancer activity (Küçükgüzel et al., 2013).

DNA Binding and Anticancer Activity

  • Copper(II)-Sulfonamide Complexes : Ternary copper(II)-sulfonamide complexes were investigated for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These complexes displayed varying propensities for DNA damage and cell death induction, primarily through apoptosis, with one particular complex identified as the most effective (González-Álvarez et al., 2013).

Anticonvulsant Agents

  • Azoles with Sulfonamide Moiety : Synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety was explored for anticonvulsant activity. Several compounds exhibited protection against picrotoxin-induced convulsions, highlighting the potential of sulfonamide derivatives in anticonvulsant drug development (Farag et al., 2012).

Properties

IUPAC Name

(E)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c1-12-15-10-14(19-12)11-16(2)20(17,18)9-8-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVJVYLKRQNUFT-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CN(C)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(S1)CN(C)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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